4-(Trifluoromethylsulfonyloxy)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5F3O5S. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the reaction of 2-oxo-2H-chromen-4-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .
Analyse Chemischer Reaktionen
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding alcohols.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate has been studied for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of coumarin derivatives.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. It has been shown to enhance the activation of tumor suppressor p53, which induces apoptosis in cancer cells. Additionally, it activates caspases 3 and 8 and increases the BAX/Bcl-2 ratio, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate: Similar in structure but differs in the position of the trifluoromethanesulfonate group.
Coumarin derivatives: These compounds share the coumarin core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H5F3O5S |
---|---|
Molekulargewicht |
294.21 g/mol |
IUPAC-Name |
(2-oxochromen-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
LIGSOIHKWHISGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.